molecular formula C8H9N3 B14274788 1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane CAS No. 133360-69-7

1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane

Cat. No.: B14274788
CAS No.: 133360-69-7
M. Wt: 147.18 g/mol
InChI Key: USRLHGTZQFPUDY-UHFFFAOYSA-N
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Description

1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane is a unique compound characterized by the presence of multiple isocyanide groups. This compound is notable for its symmetrical structure and high functional group tolerance, making it a valuable target in synthetic chemistry. The isocyanide group is highly versatile and finds applications in various fields, including organic, inorganic, metalorganic, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane involves a multi-step process starting from pentaerythritol tetrabromide. The key steps include nucleophilic substitution, reduction, and dehydration reactions :

    Nucleophilic Substitution: Pentaerythritol tetrabromide reacts with sodium azide to form 1,3-diazido-2,2-bis(azidomethyl)propane.

    Reduction: The tetraazide compound is reduced using hydrogen and palladium-on-charcoal to yield 2,2-bis(aminomethyl)propane-1,3-diamine.

    Dehydration: The tetraamine undergoes dehydration with ethyl formate to form the tetraformamide, which is then dehydrated to produce the final tetraisocyanide compound.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane is primarily based on its ability to participate in multicomponent reactions. The isocyanide groups act as nucleophiles, reacting with electrophiles to form stable intermediates that lead to the formation of complex products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparison with Similar Compounds

Properties

CAS No.

133360-69-7

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane

InChI

InChI=1S/C8H9N3/c1-8(5-9-2,6-10-3)7-11-4/h5-7H2,1H3

InChI Key

USRLHGTZQFPUDY-UHFFFAOYSA-N

Canonical SMILES

CC(C[N+]#[C-])(C[N+]#[C-])C[N+]#[C-]

Origin of Product

United States

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